2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
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Description
Scientific Research Applications
Vibrational Spectroscopy and Molecular Characterization
A study focused on the vibrational spectroscopic analysis of a similar antiviral molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, utilizing Raman and Fourier transform infrared spectroscopy alongside ab initio calculations. This research aimed to derive vibrational signatures, assess the impact of rehybridization, and investigate hyperconjugation effects within the dimer molecule. The study utilized density functional theory, emphasizing the geometry, intra and intermolecular hydrogen bonding, and harmonic vibrational wavenumbers. The analysis extended to stereo-electronic interactions and stability, confirmed through natural bond orbital analysis and vibrational spectral analysis, providing insights into molecular interactions and stability mechanisms relevant to compounds like 2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Characterization of Sulfanilamide Derivatives
Research on sulfanilamide derivatives, including structures related to this compound, detailed their synthesis, characterization, and analysis of crystal structures through various spectroscopic methods and X-ray diffraction. The study provided insights into molecular conformation, hydrogen bonding, and thermal properties, contributing to the understanding of molecular interactions and structural dynamics relevant to the scientific applications of such compounds (Lahtinen et al., 2014).
Pharmacological Evaluation of Oxadiazole and Acetamide Derivatives
A study on the synthesis and pharmacological evaluation of various N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide highlighted the antibacterial and anti-enzymatic potentials of these compounds. The research underscores the importance of structural modifications to enhance biological activity, providing a framework for understanding the potential biomedical applications of compounds like this compound (Nafeesa et al., 2017).
Molecular Docking and Cytotoxicity Studies
Investigations into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, with a focus on synthesis, molecular docking, and cytotoxicity studies, revealed significant antibacterial activity and moderate anti-enzymatic potential. This research highlights the importance of molecular design in developing compounds with specific biological activities, offering insights into the therapeutic potential of structurally related compounds like this compound (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFDWQUJHPCPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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